molecular formula C12H12N2 B3137782 (5-Phenylpyridin-2-yl)methanamine CAS No. 441055-98-7

(5-Phenylpyridin-2-yl)methanamine

Cat. No.: B3137782
CAS No.: 441055-98-7
M. Wt: 184.24 g/mol
InChI Key: OISXWBQAJYDNAB-UHFFFAOYSA-N
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Description

. This compound features a phenyl group attached to a pyridine ring, which is further connected to a methanamine group. The unique structure of (5-Phenylpyridin-2-yl)methanamine makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

(5-Phenylpyridin-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

“(5-Phenylpyridin-2-yl)methanamine” is classified as a dangerous substance. It is associated with hazard statements H314, H335, H315, and H301, indicating that it can cause serious eye damage, respiratory irritation, skin irritation, and is toxic if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylpyridin-2-yl)methanamine can be achieved through various methods. One common approach involves the reductive amination of pyridin-2-yl-methylamine with a phenyl group precursor . This method typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to facilitate the reaction.

Another method involves the Gabriel synthesis, which utilizes N-tosylhydrazones and carbonyl compounds in a sequential one-pot procedure . This approach is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of (5-Phenylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(pyridin-2-yl)methanamine
  • Pyridin-2-yl-methylamine

Uniqueness

(5-Phenylpyridin-2-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5-phenylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISXWBQAJYDNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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